molecular formula C9H5BrClNO2 B2354292 4-bromo-7-chloro-1H-indole-2-carboxylic acid CAS No. 383133-30-0

4-bromo-7-chloro-1H-indole-2-carboxylic acid

Cat. No.: B2354292
CAS No.: 383133-30-0
M. Wt: 274.5
InChI Key: PCWJJIDVAUSXQO-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1H-indole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5BrClNO2. It is part of the indole family, which is known for its significant presence in natural products and pharmaceuticals. The compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological activity .

Scientific Research Applications

4-Bromo-7-chloro-1H-indole-2-carboxylic acid has several applications in scientific research:

Safety and Hazards

The safety information for 4-bromo-7-chloro-1H-indole-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-chloro-1H-indole-2-carboxylic acid typically involves the halogenation of indole derivatives. One common method includes the bromination and chlorination of indole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl2) for chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-7-chloro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the indole ring, along with the carboxylic acid group. This combination of functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-7-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWJJIDVAUSXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383133-30-0
Record name 4-bromo-7-chloro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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